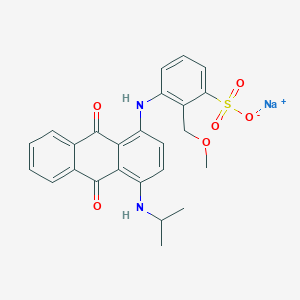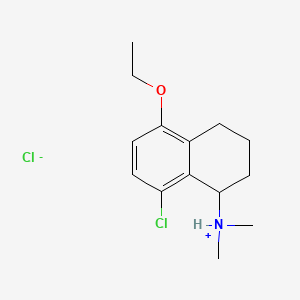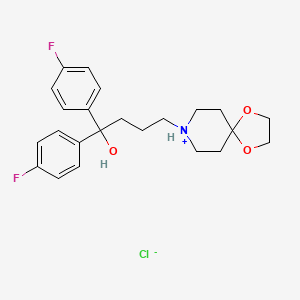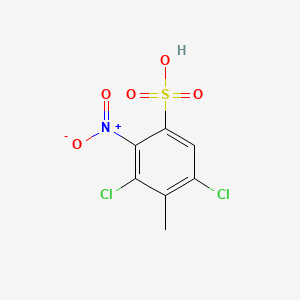
Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid typically involves multiple steps. One common method includes the nitration of 2,6-dichlorotoluene followed by sulfonation . The reaction conditions often require the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution pattern . Industrial production methods may involve similar steps but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
2,6-Dichloro-3-nitrotoluene-4-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation catalyzed by platinum nanoparticles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, platinum catalysts, and strong acids or bases depending on the desired transformation . Major products formed from these reactions include amines, substituted aromatic compounds, and carboxylic acids .
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-nitrotoluene-4-sulfonic acid is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo various chemical transformations.
Agrochemicals: It is utilized in the production of pesticides and herbicides.
Dyestuffs: The compound is a key intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro and sulfonic acid groups are electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack . This property is exploited in various chemical syntheses to introduce new functional groups onto the aromatic ring .
Comparación Con Compuestos Similares
Similar compounds to 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid include:
2,6-Dichloro-3-nitrotoluene: Lacks the sulfonic acid group, making it less reactive in certain substitution reactions.
2-Chloro-6-nitrotoluene-4-sulfonic acid: Has only one chlorine atom, which affects its reactivity and the types of reactions it can undergo.
The uniqueness of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid lies in its combination of electron-withdrawing groups, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Propiedades
Número CAS |
68368-40-1 |
|---|---|
Fórmula molecular |
C7H5Cl2NO5S |
Peso molecular |
286.09 g/mol |
Nombre IUPAC |
3,5-dichloro-4-methyl-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H5Cl2NO5S/c1-3-4(8)2-5(16(13,14)15)7(6(3)9)10(11)12/h2H,1H3,(H,13,14,15) |
Clave InChI |
ABQUUVRUHRHFHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


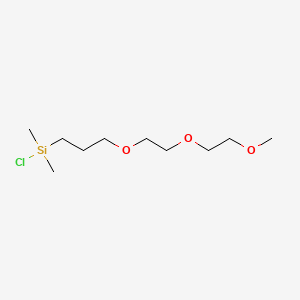

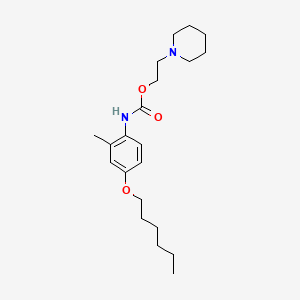
![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)


![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
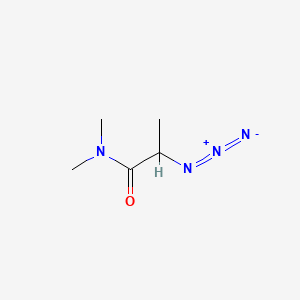
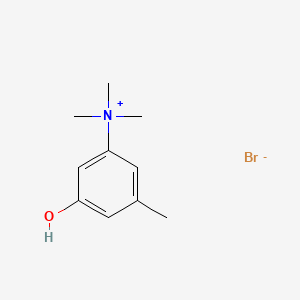

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
